molecular formula C7HBr2ClFNS B13717238 3-Chloro-2,6-dibromo-4-fluorophenyl isothiocyanate

3-Chloro-2,6-dibromo-4-fluorophenyl isothiocyanate

Cat. No.: B13717238
M. Wt: 345.41 g/mol
InChI Key: WODLHJNDLHEDQP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-2,6-dibromo-4-fluorophenyl isothiocyanate typically involves the reaction of 3-Chloro-2,6-dibromo-4-fluoroaniline with thiophosgene. The reaction is carried out in an inert solvent such as dichloromethane under controlled temperature conditions to ensure the formation of the isothiocyanate group.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-2,6-dibromo-4-fluorophenyl isothiocyanate undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms.

    Addition Reactions: The isothiocyanate group can react with nucleophiles to form thiourea derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.

    Addition Reactions: Nucleophiles like amines or alcohols can react with the isothiocyanate group in the presence of a base.

Major Products Formed:

    Thiourea Derivatives: Formed from the reaction of the isothiocyanate group with amines.

    Azides and Cyanides: Formed from nucleophilic substitution reactions.

Scientific Research Applications

3-Chloro-2,6-dibromo-4-fluorophenyl isothiocyanate is widely used in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis to introduce isothiocyanate groups into molecules.

    Biology: Employed in proteomics research to study protein interactions and modifications.

    Medicine: Investigated for its potential use in drug development and as a diagnostic tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Chloro-2,6-dibromo-4-fluorophenyl isothiocyanate involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to the formation of stable thiourea derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles present.

Comparison with Similar Compounds

    3-Chloro-4-fluorophenyl isothiocyanate: Similar structure but lacks the dibromo groups.

    2,6-Dibromo-4-fluorophenyl isothiocyanate: Similar structure but lacks the chloro group.

Comparison: 3-Chloro-2,6-dibromo-4-fluorophenyl isothiocyanate is unique due to the presence of both chloro and dibromo substituents, which enhance its reactivity and specificity in chemical reactions. This makes it a valuable reagent in various scientific and industrial applications.

Properties

Molecular Formula

C7HBr2ClFNS

Molecular Weight

345.41 g/mol

IUPAC Name

1,3-dibromo-4-chloro-5-fluoro-2-isothiocyanatobenzene

InChI

InChI=1S/C7HBr2ClFNS/c8-3-1-4(11)6(10)5(9)7(3)12-2-13/h1H

InChI Key

WODLHJNDLHEDQP-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1Br)N=C=S)Br)Cl)F

Origin of Product

United States

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